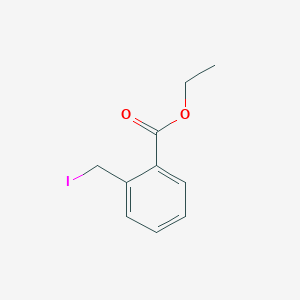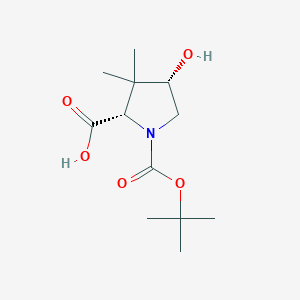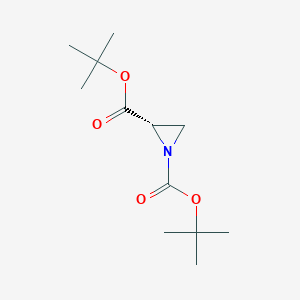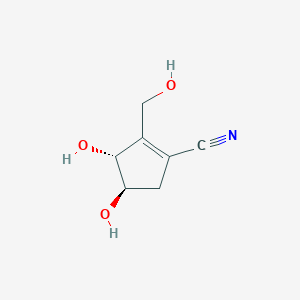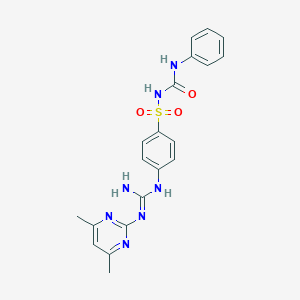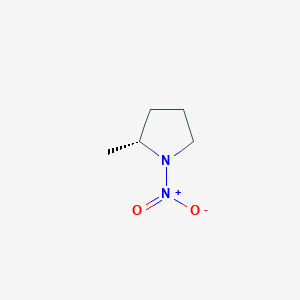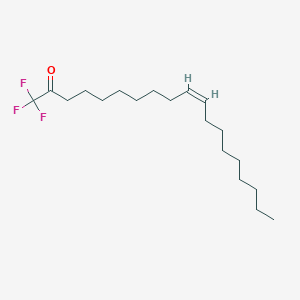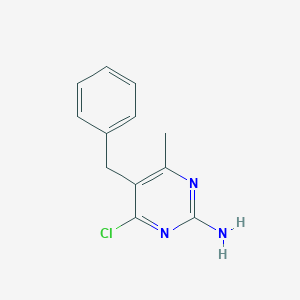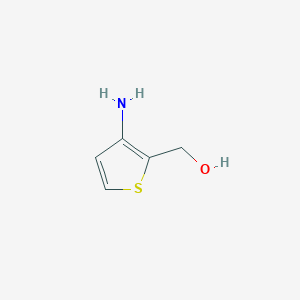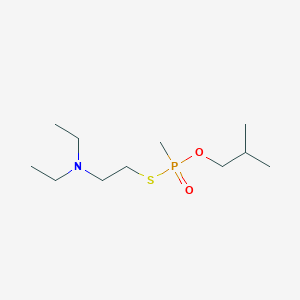
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid” is a derivative of 1,3,5-triazine . 1,3,5-triazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The use of microwave irradiation can speed up the process, resulting in higher yield and purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives, including “this compound”, can be characterized using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazine derivatives typically involve nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Mecanismo De Acción
While the specific mechanism of action for “2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid” is not mentioned in the sources, 1,3,5-triazine derivatives are known to exhibit various biological activities. For instance, some 1,3,5-triazine derivatives have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Direcciones Futuras
The future directions for the research on “2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid” and similar compounds could involve further exploration of their biological activities. For instance, some 1,3,5-triazine derivatives have shown promising antimicrobial activity, suggesting potential applications in the treatment of infectious diseases .
Propiedades
IUPAC Name |
2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZRRQKYYSXNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629211 |
Source


|
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175161-86-1 |
Source


|
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

